molecular formula C10H15N3O2 B014372 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol CAS No. 59578-66-4

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol

Cat. No.: B014372
CAS No.: 59578-66-4
M. Wt: 209.24 g/mol
InChI Key: IIDMFFRDEFHWCJ-UHFFFAOYSA-N
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Description

4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Iso-NNAL, also known as 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol, is a major metabolite of the tobacco-specific carcinogen NNK . The primary target of Iso-NNAL is the Liver Kinase B1 (LKB1) . LKB1 is a serine/threonine kinase that plays a crucial role in cellular energy metabolism, cell polarity, and DNA damage response .

Mode of Action

Iso-NNAL interacts with its target, LKB1, in an isomer-dependent manner . The ®-isomer of Iso-NNAL promotes cell proliferation, enhances migration, and induces drug resistance, while the (S)-isomer has much weaker effects . This interaction results in the phosphorylation and deactivation of LKB1, contributing to enhanced proliferation, migration, and drug resistance .

Biochemical Pathways

Iso-NNAL affects the biochemical pathways involving LKB1 . The deactivation of LKB1 by Iso-NNAL leads to alterations in downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway . This can result in changes in cellular energy metabolism and cell polarity .

Pharmacokinetics

The pharmacokinetics of Iso-NNAL involves its formation from NNK and its further metabolism . In all systems, (S)-NNAL was the predominant enantiomer formed, ranging from 90 to 98% in the rodent tissues and averaging 64, 90 and >95% in human liver microsomes, liver cytosol and red blood cells, respectively . Both ®- and (S)-NNAL were metabolized at similar rates by α-hydroxylation, considered to be the major metabolic activation pathway of NNAL .

Result of Action

The action of Iso-NNAL results in molecular and cellular effects that promote lung cancer progression . The phosphorylation and deactivation of LKB1 by Iso-NNAL enhance cell proliferation and migration and induce drug resistance . These effects contribute to the progression of lung cancer .

Action Environment

The action of Iso-NNAL can be influenced by environmental factors. For instance, the presence of Iso-NNAL in smokeless tobacco products has raised health concerns due to its carcinogenic properties . Furthermore, the levels of Iso-NNAL in these products can vary, potentially affecting its action, efficacy, and stability .

Properties

IUPAC Name

N-(4-hydroxy-1-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDMFFRDEFHWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCO)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920505
Record name delta-(Methylnitrosoamino)-3-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59578-66-4
Record name 4-(Methylnitrosoamino)-4-(3-pyridyl)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059578664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta-(Methylnitrosoamino)-3-pyridinebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLNITROSOAMINO)-4-(3-PYRIDYL)-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M56WXK8NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
Reactant of Route 2
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
Reactant of Route 3
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4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
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4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
Reactant of Route 5
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol
Reactant of Route 6
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butane-1-ol

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